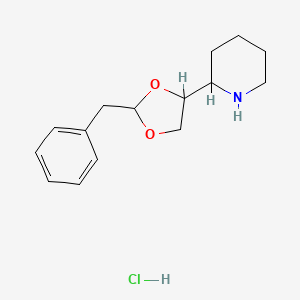
(3R)-1,3,4-Trimethylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1,3,4-Trimethylpiperazine-2,5-dione is a chemical compound with a unique structure that includes a piperazine ring substituted with three methyl groups and two keto groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3,4-Trimethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diaminopropane with acetone in the presence of an acid catalyst to form the piperazine ring, followed by oxidation to introduce the keto groups. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize automated systems to precisely control reaction parameters and minimize by-products. The use of high-purity starting materials and advanced purification techniques, such as crystallization and chromatography, is essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1,3,4-Trimethylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace one or more of the methyl groups with other substituents, potentially leading to derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce hydroxylated piperazines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(3R)-1,3,4-Trimethylpiperazine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-1,3,4-Trimethylpiperazine-2,5-dione and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists at receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylpiperazine-2,5-dione: Similar structure but with fewer methyl groups, leading to different chemical and biological properties.
1,3,4-Trimethylpiperazine: Lacks the keto groups, resulting in different reactivity and applications.
2,5-Diketopiperazine: A simpler structure without methyl substitutions, often used as a scaffold in drug design.
Uniqueness
(3R)-1,3,4-Trimethylpiperazine-2,5-dione is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
66445-42-9 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(3R)-1,3,4-trimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h5H,4H2,1-3H3/t5-/m1/s1 |
Clé InChI |
AMADWOODIDMYTQ-RXMQYKEDSA-N |
SMILES isomérique |
C[C@@H]1C(=O)N(CC(=O)N1C)C |
SMILES canonique |
CC1C(=O)N(CC(=O)N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



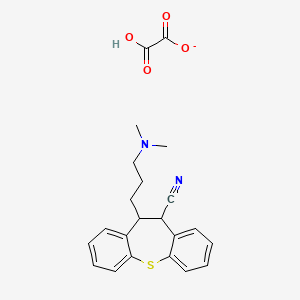


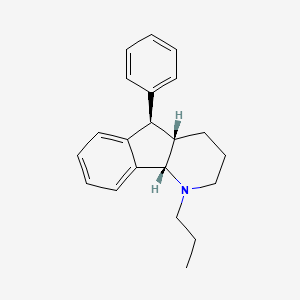
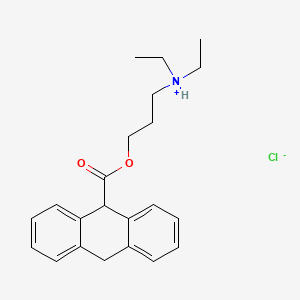
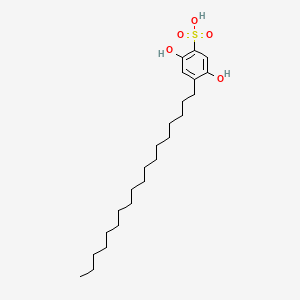
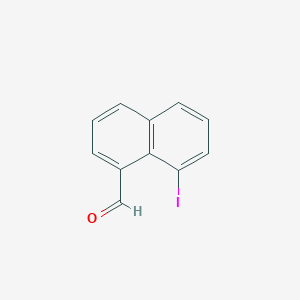
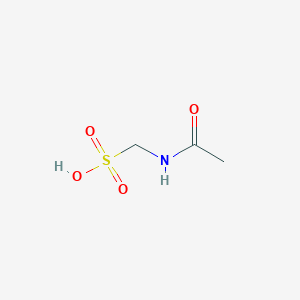

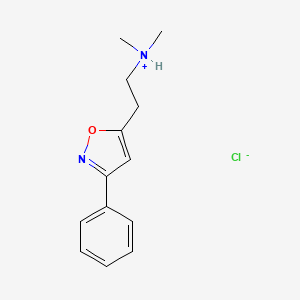
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
